molecular formula C30H31NO6 B8122935 (2S)-3-[4-(2,2-dimethylpropanoyloxymethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

(2S)-3-[4-(2,2-dimethylpropanoyloxymethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Cat. No.: B8122935
M. Wt: 501.6 g/mol
InChI Key: RVORQCSKJROFSP-SANMLTNESA-N
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Description

(2S)-3-[4-(2,2-dimethylpropanoyloxymethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-[4-(2,2-dimethylpropanoyloxymethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as fluorenylmethanol, 4-(hydroxymethyl)phenylacetic acid, and 2,2-dimethylpropanoic acid.

    Protection and Activation: The fluorenylmethanol is first converted to fluorenylmethoxycarbonyl chloride (Fmoc-Cl) using phosgene or a phosgene substitute. The 4-(hydroxymethyl)phenylacetic acid is esterified with 2,2-dimethylpropanoic acid to form the ester intermediate.

    Coupling Reaction: The ester intermediate is then coupled with the Fmoc-protected amino acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).

    Deprotection and Purification: The final product is obtained by deprotecting the Fmoc group using a base such as piperidine, followed by purification through column chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of automated peptide synthesizers and large-scale reactors to handle the multi-step synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-[4-(2,2-dimethylpropanoyloxymethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert certain functional groups to their corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific groups within the molecule, using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF), alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2S)-3-[4-(2,2-dimethylpropanoyloxymethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is used as a building block in peptide synthesis. The Fmoc group provides a temporary protecting group for the amino function, allowing for sequential addition of amino acids to form peptides.

Biology

In biological research, this compound can be used to study protein-protein interactions and enzyme-substrate specificity. The unique structure allows for the incorporation of specific functional groups that can interact with biological targets.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The ability to modify the structure allows for the design of molecules with specific biological activities, such as enzyme inhibitors or receptor agonists.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2S)-3-[4-(2,2-dimethylpropanoyloxymethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid involves its interaction with specific molecular targets. The Fmoc group allows for selective protection and deprotection of the amino function, facilitating the synthesis of complex peptides. The compound can also interact with enzymes and receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (2S)-3-[4-(hydroxymethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid: Similar structure but lacks the 2,2-dimethylpropanoyloxymethyl group.

    (2S)-3-[4-(methoxymethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid: Similar structure with a methoxymethyl group instead of the 2,2-dimethylpropanoyloxymethyl group.

Uniqueness

The uniqueness of (2S)-3-[4-(2,2-dimethylpropanoyloxymethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid lies in its specific functional groups, which provide distinct chemical reactivity and biological activity. The presence of the 2,2-dimethylpropanoyloxymethyl group offers additional steric and electronic effects, influencing the compound’s behavior in chemical reactions and biological systems.

Properties

IUPAC Name

(2S)-3-[4-(2,2-dimethylpropanoyloxymethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31NO6/c1-30(2,3)28(34)36-17-20-14-12-19(13-15-20)16-26(27(32)33)31-29(35)37-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,33)/t26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVORQCSKJROFSP-SANMLTNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)OCC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31NO6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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